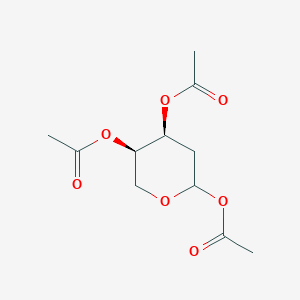

1,3,4-Tri-O-acetyl-2-deoxy-D-ribopyranose

Description

Properties

IUPAC Name |

[(4S,5R)-2,5-diacetyloxyoxan-4-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O7/c1-6(12)16-9-4-11(18-8(3)14)15-5-10(9)17-7(2)13/h9-11H,4-5H2,1-3H3/t9-,10+,11?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXJTSGHFMVUCG-MTULOOOASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(OCC1OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC(OC[C@H]1OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401224475 | |

| Record name | D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95585-77-6 | |

| Record name | D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95585-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 1,3,4 Tri O Acetyl 2 Deoxy D Ribopyranose

Hydrolysis and Deacetylation Reactions

The acetyl groups on the sugar serve as protecting groups, which can be removed under specific conditions to liberate the hydroxyl functions. The process of removing these groups is known as hydrolysis or deacetylation, and the conditions can be tuned to achieve either complete or selective removal.

Selective deacetylation is crucial for synthetic strategies that require subsequent, specific modifications at a particular position on the sugar ring. While the three acetyl groups at the C-1, C-3, and C-4 positions of 1,3,4-tri-O-acetyl-2-deoxy-D-ribopyranose present a challenge for selective chemical removal due to their similar reactivity, certain methods have been developed to achieve regioselectivity.

Enzymatic hydrolysis offers a powerful tool for selective deacetylation. Lipases and esterases can exhibit high regioselectivity, catalyzing the removal of specific acetyl groups under mild conditions. For instance, studies on the closely related tetra-O-acetyl-β-D-ribofuranose have shown that enzymes like porcine liver esterase (PLE) can selectively hydrolyze acetyl groups, yielding various tri-O-acetyl derivatives. researchgate.net The lipase (B570770) from Candida rugosa has been used for the preparative scale regioselective deacetylation at the 5-position of peracetylated ribofuranose, demonstrating the utility of enzymes in achieving specific deprotection. nih.gov

Chemical methods can also achieve selectivity. The anomeric acetyl group at C-1 is electronically different from the ester groups at C-3 and C-4, making it a target for selective removal. Lewis acids such as aluminum chloride (AlCl₃) have been shown to catalyze the selective deacetylation at the anomeric position of peracetylated sugars like β-D-glucose pentaacetate. mdpi.com This approach could potentially be applied to this compound to yield 3,4-di-O-acetyl-2-deoxy-D-ribopyranose.

Table 1: Examples of Reagents for Selective Deacetylation of Acetylated Sugars

| Reagent/Catalyst | Substrate Example | Selectivity | Reference |

|---|---|---|---|

| Porcine Liver Esterase (PLE) | Tetra-O-acetyl-β-D-ribofuranose | Regioselective Hydrolysis | researchgate.net |

| Candida rugosa Lipase | 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | 5-O-Deacetylation | nih.gov |

| Aluminum Chloride (AlCl₃) | β-D-Glucose pentaacetate | Anomeric (C-1) Deacetylation | mdpi.com |

Complete removal of all acetyl groups is typically achieved through catalytic hydrolysis under acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) is a common method for deacetylation. It is typically carried out using a catalytic amount of a base, such as sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (Zemplén deacetylation), or other bases like sodium hydroxide (B78521) or potassium carbonate. google.com This method is generally fast and efficient, leading to the complete removal of all ester protecting groups.

Acid-catalyzed hydrolysis is another effective method. Reagents such as aqueous hydrochloric acid, sulfuric acid, or acidic ion-exchange resins are used to hydrolyze the acetyl groups. google.com For example, the acid hydrolysis of acetylated sucrose (B13894) has been studied using sulfuric acid in a methanolic solution.

Table 2: Comparison of General Hydrolysis Conditions for Acetylated Carbohydrates

| Hydrolysis Type | Catalyst/Reagent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Base-Catalyzed | Sodium Methoxide (NaOMe) in Methanol | Catalytic, Room Temperature | Complete Deacetylation | google.com |

| Base-Catalyzed | Ammonia in Methanol (NH₃/MeOH) | Catalytic, Mild | Complete Deacetylation | google.com |

| Acid-Catalyzed | Aqueous Sulfuric Acid (H₂SO₄) | Catalytic, Heating | Complete Deacetylation | |

| Enzymatic | Lipases / Esterases | Catalytic, Mild (pH ~7) | Selective or Complete Deacetylation | researchgate.netnih.gov |

Glycosylation Reactions Using this compound as a Glycosyl Donor

In glycosylation reactions, this compound serves as a glycosyl donor, where the anomeric acetyl group at C-1 functions as a leaving group. The direct use of glycosyl acetates as donors is a key strategy in carbohydrate synthesis, though they are often converted in situ to more reactive species like glycosyl halides. The lack of a participating group at the C-2 position means that stereocontrol in these reactions can be challenging, often resulting in a mixture of α- and β-anomers.

O-Glycosylation involves the formation of a glycosidic bond between the anomeric carbon of the donor and a hydroxyl group of a glycosyl acceptor. Acetylated 2-deoxy sugars can be activated by various promoters to react with alcohol acceptors. Lewis acids are common promoters for this transformation. Gold(III) chloride, in conjunction with phenylacetylene, has been reported as an effective catalytic system for the O-glycosylation of 1-O-acetyl sugars with various nucleophiles, yielding products in good yields, although with moderate selectivity for some donors.

To enhance reactivity and stereoselectivity, the 1-O-acetyl donor can be converted into a more reactive glycosyl bromide or iodide. For instance, treatment of a 2-deoxy-sugar acetate (B1210297) with trimethylsilyl (B98337) iodide (TMSI) generates a highly reactive glycosyl iodide in situ, which can then react with an alcohol or phenoxide acceptor. This approach was used in the synthesis of a tetrasaccharide where the 2-deoxy-sugar was at the reducing end.

Table 3: Selected Promoter Systems for O-Glycosylation with 2-Deoxy Sugar Donors

| Donor Type | Promoter/Conditions | Acceptor Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| 1-O-Acetyl Sugar | AuCl₃ / Phenylacetylene | Alcohols | Moderate to Good Selectivity | |

| Glycosyl Bromide | AgOTf | Alcohols | Dependent on substrate, often β-selective | |

| Glycosyl Iodide (in situ) | TMSI, then Na-phenoxide / 15-crown-5 | Phenols | Sₙ2-like, leads to inversion |

The synthesis of nucleoside analogs, which are vital as antiviral and anticancer agents, often involves the formation of an N-glycosidic bond between a sugar donor and a nucleobase. The classic approach is the Vorbrüggen glycosylation, where a silylated nucleobase is coupled with an acylated sugar donor in the presence of a Lewis acid catalyst, such as tin tetrachloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.netfiu.edu

While direct coupling of this compound is possible, a more common strategy involves its conversion to the corresponding 2-deoxyglycosyl halide (e.g., bromide). Early syntheses of nucleoside analogues frequently utilized 2-deoxyglycosyl bromides for coupling with nucleobases. A significant challenge in the synthesis of guanine (B1146940) nucleosides is controlling the site of glycosylation, as reactions can occur at either the N7 or N9 position of the purine (B94841) ring, often yielding a mixture of isomers. fiu.edu Reaction conditions, protecting groups on the nucleobase, and the nature of the catalyst all play a role in determining the regioselectivity of the final product. fiu.edu

Thioglycosides are valuable intermediates in carbohydrate chemistry, serving as stable yet activatable glycosyl donors themselves. They are formed by creating a bond between the anomeric carbon and a sulfur nucleophile. This compound can be converted into a thioglycoside through a two-step process. First, the acetylated sugar is converted into a more reactive glycosyl bromide using HBr in acetic acid. This glycosyl bromide can then react with a thiol (e.g., thiophenol) in the presence of a base to furnish the desired thioglycoside.

Alternatively, methods have been developed that utilize thioacetate (B1230152) as a nucleophile. A 1-O-acetyl-2-thioacetyl (2-SAc) sugar can be converted to a 2-SAc glycosyl bromide donor, which then reacts with an alcohol acceptor under Koenigs-Knorr conditions (e.g., using a silver salt like AgOTf) to form a glycosidic bond. mdpi.com While this example leads to an O-glycoside, the principle demonstrates the compatibility of the thioacetyl group under conditions used to activate anomeric halides, suggesting pathways for S-glycoside formation as well.

Table 4: Synthetic Routes to Thioglycosides from Acetylated Sugar Precursors

| Precursor | Reagents | Intermediate | Product | Reference |

|---|

Investigation of Stereoselectivity and Anomeric Effects

The stereochemical outcome of reactions involving this compound is significantly influenced by the anomeric effect. The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (C-1) of a pyranose ring to favor an axial orientation over the sterically less hindered equatorial position. wikipedia.orgscripps.edu This effect arises from a stabilizing hyperconjugation interaction between a lone pair of the endocyclic ring oxygen and the antibonding (σ*) orbital of the C-1 substituent's bond. wikipedia.org

In the case of 2-deoxy-D-ribopyranose derivatives, the absence of a substituent at the C-2 position alters the conformational preferences and reactivity compared to other sugars like glucose. X-ray diffraction analysis of 1,3,4-tri-O-acetyl-2-deoxy-β-D-erythro-pentopyranose, the specific anomer of the title compound, confirmed its structure and conformation. nih.gov The single-crystal analysis revealed that the pyranose ring adopts a ¹C₄ conformation in the solid state. nih.gov

The stereoselectivity of reactions at the anomeric center is a critical aspect of carbohydrate chemistry. For instance, the synthesis of related 5-deoxy-D-ribofuranose derivatives has shown that the choice of catalyst can dictate the anomeric configuration of the product. nih.gov When a cation-exchange resin is used to mediate the cleavage of a glycosidic bond followed by acetolysis, the product is formed with a specific (β) configuration. nih.gov In contrast, using a strong acid like sulfuric acid results in the formation of a mixture of α and β anomers, suggesting a less controlled reaction mechanism likely involving a carbocation intermediate. nih.gov

Spectroscopic data, particularly ¹H and ¹³C NMR, are instrumental in determining the anomeric configuration. For analogous 2-deoxy-2-amino pyranoid derivatives, distinct differences in coupling constants and chemical shifts are observed for α and β anomers. nih.gov Typically, β-anomers exhibit larger coupling constants between the anomeric proton and the proton at C-2 (J₁,₂), while α-anomers show smaller values. nih.gov Furthermore, the ¹J coupling constant between the anomeric carbon and its attached proton (¹J(C1-H1)) is generally smaller for β-anomers (~160 Hz) compared to α-anomers (~170 Hz). nih.gov

Table 1: Spectroscopic and Structural Data for Anomer Determination

Illustrative data for distinguishing anomers in pyranose systems, based on findings for analogous compounds.

| Parameter | α-Anomer | β-Anomer | Reference |

|---|---|---|---|

| 1J(C1-H1) Coupling Constant | ~170 Hz | ~160 Hz | nih.gov |

| J1,2 Coupling Constant | Low (~3.8 Hz) | High (~7-9 Hz) | nih.gov |

| Conformation (Solid State) | - | 1C4 | nih.gov |

Derivatization at Unprotected or Modified Hydroxyl Positions

The compound this compound is a fully protected sugar, with acetyl groups at all available hydroxyl positions (C-1, C-3, and C-4). Therefore, direct derivatization requires the selective removal of one or more of these protecting groups to generate a free hydroxyl group. The differential reactivity of the acetyl groups, particularly the anomeric acetate, allows for such selective modifications.

A key strategy for derivatization is the selective deacetylation at the C-1 position. This transformation unmasks the anomeric hydroxyl group, creating a versatile intermediate for the synthesis of glycosides. Research on analogous acetylated amino sugars, such as 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose, has demonstrated that treatment with catalytic amounts of barium methoxide in methanol at low temperatures (0°C) can selectively cleave the anomeric acetyl group. lookchem.com This reaction often proceeds with an inversion of configuration at the anomeric center, yielding the α-anomer from the β-anomer. lookchem.com This method provides a pathway to an unprotected anomeric hydroxyl while the other positions remain acetylated, allowing for specific modification at C-1.

Another general principle in carbohydrate chemistry involves the strategic use of different protecting groups that can be removed under distinct conditions. For example, in the synthesis of a 2-acetamido-1,3,4-tri-O-acetyl-2-deoxy-d-mannopyranose derivative, the primary 6-hydroxyl group was first protected with an acid-labile trityl group. nih.gov The remaining hydroxyls were then acetylated. Subsequently, the trityl group was selectively removed under mild acidic conditions, exposing the C-6 hydroxyl for further reactions like phosphorylation. nih.gov This highlights a common methodology: protecting all but one hydroxyl, modifying the free position, and then deprotecting as needed.

Table 2: Conditions for Selective Deprotection of Acetylated Sugars

Examples of selective deprotection methods to enable derivatization at specific hydroxyl positions.

| Starting Material Type | Reagents and Conditions | Outcome | Reference |

|---|---|---|---|

| Per-O-acetylated 2-amino-2-deoxy-β-D-glucopyranose | Barium methoxide (catalytic), Methanol, 0°C | Selective de-O-acetylation at C-1 with inversion of configuration (β to α) | lookchem.com |

| 6-O-Trityl-2-acetamido-D-mannopyranose | 1. Acetic anhydride, Pyridine; 2. Mild acidic conditions | Acetylation of 1,3,4-OH followed by selective removal of 6-O-trityl group | nih.gov |

Investigations into Rearrangement Pathways and Unanticipated Reaction Products

The manipulation of protecting groups on this compound and related structures can sometimes lead to molecular rearrangements or the formation of unexpected side products, particularly under harsh reaction conditions.

One significant rearrangement pathway involves the inversion of stereochemistry at the anomeric carbon. As mentioned previously, the treatment of peracetylated β-D-aminosugars with barium methoxide not only removes the C-1 acetyl group but also causes an anomeric inversion to the more thermodynamically stable α-anomer. lookchem.com If such a reaction is performed under more drastic conditions (e.g., higher temperature or longer reaction time), a complex mixture of products can result, indicating competing reaction pathways. lookchem.com

The stability of the pyranose ring itself can be compromised under certain conditions. For instance, the use of strong acids like sulfuric acid to catalyze reactions in furanose systems has been noted to produce not only anomeric mixtures but also byproducts resulting from the decomposition of the sugar ring. nih.gov This suggests that forcing conditions can lead to a loss of structural integrity, an important consideration in synthetic planning.

Acyl migration is another potential rearrangement pathway in polyhydroxylated compounds bearing ester protecting groups. Although the starting material is fully acetylated, reaction conditions designed for selective deacetylation could create a transient intermediate with a free hydroxyl group adjacent to an acetyl group. This setup can facilitate the migration of the acetyl group from one oxygen atom to another, leading to a constitutional isomer of the intended product. Such migrations are common in carbohydrate chemistry and can complicate synthetic outcomes if not carefully controlled.

Table 3: Examples of Rearrangements and Side Products in Deoxy Sugar Chemistry

Summary of unexpected transformations observed during reactions of protected deoxy sugars.

| Reaction Condition | Observed Outcome | Potential Product(s) | Reference |

|---|---|---|---|

| Drastic basic conditions (e.g., barium methoxide) | Anomeric inversion and formation of complex mixtures | α-Anomer from β-anomer, other deacetylated or rearranged species | lookchem.com |

| Strong acid catalyst (e.g., H₂SO₄) | Formation of anomeric mixtures and byproducts | α/β anomeric mixture, products from sugar ring decomposition | nih.gov |

| Conditions allowing for temporary deprotection | Acyl migration | Isomeric products with acetyl group on a different hydroxyl position | General Knowledge |

Structural Elucidation and Conformational Analysis of 1,3,4 Tri O Acetyl 2 Deoxy D Ribopyranose and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. longdom.org For acetylated deoxysugars like 1,3,4-Tri-O-acetyl-2-deoxy-D-ribopyranose, NMR provides precise information on the constitution, configuration, and conformation of the molecule.

Assignment of ¹H and ¹³C NMR Spectra

The initial step in the NMR analysis of this compound involves the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the spectra. nih.govyoutube.com The chemical shift of each nucleus is highly sensitive to its local electronic environment, providing a fingerprint of the molecular structure.

The ¹H NMR spectrum typically shows distinct regions for different types of protons. The anomeric proton (H-1) usually resonates at the most downfield position among the ring protons due to the deshielding effect of two adjacent oxygen atoms. The protons on carbons bearing acetyl groups (H-1, H-3, H-4) are shifted downfield compared to those on non-acetylated carbons. The protons of the deoxy unit at C-2 (H-2ax and H-2eq) exhibit complex splitting patterns and chemical shifts that are characteristic of their axial or equatorial orientation. The methyl protons of the three acetyl groups typically appear as sharp singlets in the upfield region of the spectrum.

In the ¹³C NMR spectrum, the anomeric carbon (C-1) is the most downfield signal among the ring carbons. The carbons involved in ether linkages (C-1 and C-5) and those bearing acetyl groups (C-1, C-3, C-4) are found at lower fields. The C-2 methylene (B1212753) carbon resonates at a significantly higher field due to the absence of a hydroxyl or acetoxy substituent. The carbonyl carbons of the acetyl groups appear in the far downfield region (around 170 ppm), while the acetyl methyl carbons are found at the high-field end (around 21 ppm).

The following table provides representative, expected chemical shift values for the β-anomer of this compound in a common NMR solvent like CDCl₃, based on data from similar acetylated pyranose structures.

Application of 2D NMR Techniques (COSY, TOCSY, HSQC, HMBC) for Structural Connectivity and Stereochemistry

While 1D NMR provides chemical shifts, two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by revealing through-bond correlations between nuclei. youtube.comsdsu.edu

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). longdom.org For this compound, COSY spectra show cross-peaks connecting H-1 with the two H-2 protons, H-2 with H-3, H-3 with H-4, and H-4 with the two H-5 protons. This allows for the sequential "walking" along the proton backbone of the pyranose ring, confirming the basic connectivity. science.gov

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond direct neighbors, revealing couplings between all protons within a single spin system. wisc.edu A cross-peak between H-1 and H-4, for instance, confirms that these protons belong to the same isolated ribopyranose ring system. This is particularly useful for distinguishing signals in complex mixtures or for confirming the integrity of the sugar ring. science.gov

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear 2D experiment correlates protons with the carbons to which they are directly attached (¹JCH). sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal on one axis to its corresponding carbon signal on the other. This technique is the most reliable method for assigning the carbon signals based on the previously assigned proton signals, or vice versa. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably one of the most powerful 2D NMR experiments for elucidating the complete structure of a molecule. It shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). youtube.com For this compound, HMBC is crucial for definitively placing the acetyl groups. For example, a correlation between the anomeric proton (H-1) and the carbonyl carbon of an acetyl group confirms the presence of the 1-O-acetyl group. Similarly, correlations from H-3 and H-4 to their respective acetyl carbonyl carbons verify their positions. HMBC also confirms the C1-O-C5 pyranose ring closure through a correlation from H-1 to C-5. science.gov

Together, these 2D NMR techniques provide a comprehensive map of the molecular bonding network, allowing for the unambiguous determination of the compound's constitution and the relative stereochemistry of the substituents on the pyranose ring. science.gov

Measurement and Interpretation of Coupling Constants for Conformational Analysis

The conformation of the pyranose ring is not static but exists in a dynamic equilibrium between various forms, typically chair and boat conformations. The preferred conformation can be determined by measuring the vicinal proton-proton coupling constants (³JHH) from a high-resolution 1D or 2D ¹H NMR spectrum. nih.gov

The magnitude of ³JHH is related to the dihedral angle (θ) between the coupled protons, as described by the Karplus equation. sciencepublishinggroup.com

A large coupling constant (typically 8–10 Hz) indicates an anti-periplanar arrangement (θ ≈ 180°), which is characteristic of two axial protons on adjacent carbons (Jax,ax).

Smaller coupling constants (typically 1–4 Hz) correspond to syn-clinal arrangements (θ ≈ 60°), which are found between axial-equatorial (Jax,eq) and equatorial-equatorial (Jeq,eq) protons.

For 1,3,4-tri-O-acetyl-2-deoxy-β-D-erythro-pentopyranose, X-ray crystallography has shown the molecule adopts a ¹C₄ chair conformation. nih.gov NMR analysis in solution confirms this. The large ³J₃,₄ and ³J₄,₅ax values are consistent with axial-axial relationships between H-3/H-4 and H-4/H-5ax, respectively, which is a hallmark of the ¹C₄ chair. The stereochemistry at the anomeric center (α or β) is also determined by the H-1 to H-2 coupling constants.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a molecule. rsc.orgresearchgate.net For this compound, the molecular formula is C₁₁H₁₆O₇. HRMS can confirm this composition by matching the experimentally measured mass of the molecular ion (e.g., [M+Na]⁺) to its calculated theoretical mass. This is a critical step in structure confirmation, distinguishing the target compound from any isomers or other potential byproducts. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Linkage and Sequence Determination

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion from HRMS) and its fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide structural information. nih.gov In the context of acetylated sugars, MS/MS is invaluable for confirming the presence and, in more complex derivatives, the location of the acetyl groups. arxiv.org

The fragmentation of acetylated carbohydrates is characterized by specific neutral losses:

Loss of acetic acid (CH₃COOH): A neutral loss of 60 Da.

Loss of ketene (B1206846) (CH₂=C=O): A neutral loss of 42 Da.

For this compound, the MS/MS spectrum of the protonated or sodiated molecular ion would show a series of product ions resulting from the sequential loss of one, two, or all three acetyl groups as either acetic acid or ketene. The pattern of these losses can help confirm the number of acetyl substituents. In more complex derivatives, such as oligosaccharides containing this unit, the fragmentation patterns can also provide information about the linkages between sugar residues. nih.gov

Table of Mentioned Compounds

X-ray Crystallography for Solid-State Conformation and Absolute Configuration

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and torsional angles. This information is crucial for establishing the absolute configuration and the preferred conformation of the pyranose ring.

Detailed Research Findings

A single-crystal X-ray diffraction study was successfully conducted on 1,3,4-tri-O-acetyl-2-deoxy-β-D-erythro-pentopyranose, which is the β-anomer of the title compound. nih.govresearchgate.net The compound was synthesized via the acetylation of 2-deoxy-D-ribose, and a suitable crystal was obtained from the resulting syrup. nih.govresearchgate.net

The crystallographic analysis revealed that the pyranose ring adopts a ¹C₄ chair conformation in the solid state. nih.govresearchgate.net This conformation places the C1 acetyl group in an axial position and the C3 and C4 acetyl groups in equatorial positions. The absence of the hydroxyl group at the C2 position is a defining feature of this deoxy sugar. The absolute configuration was confirmed as D-erythro. nih.govresearchgate.net

The crystal structure was determined to be in the orthorhombic system with the space group P2₁2₁2₁. nih.govresearchgate.net The unit cell dimensions were found to be a = 7.2274(3) Å, b = 8.0938(5) Å, and c = 22.0517(11) Å, with four molecules (Z=4) per unit cell. nih.govresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₆O₇ | nih.gov |

| Molecular Weight | 260.24 g/mol | nih.gov |

| Crystal System | Orthorhombic | nih.govresearchgate.net |

| Space Group | P2₁2₁2₁ | nih.govresearchgate.net |

| a (Å) | 7.2274 (3) | nih.govresearchgate.net |

| b (Å) | 8.0938 (5) | nih.govresearchgate.net |

| c (Å) | 22.0517 (11) | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

| Ring Conformation | ¹C₄ (Chair) | nih.govresearchgate.net |

Theoretical and Computational Studies of Conformational Preferences

While X-ray crystallography provides a static picture of the solid-state structure, theoretical and computational methods are essential for exploring the dynamic conformational behavior of molecules in the gas phase and in solution. These studies can map the potential energy surface, identify low-energy conformers, and quantify the energetic barriers between them.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing accurate ground state geometries and relative energies of different conformers. wikipedia.org

DFT studies on the parent molecule, 2-deoxy-D-ribose, have shown that the pyranose form is energetically favored over the furanose and open-chain forms in the gas phase. researchgate.net For 2-deoxy-D-ribose, the α-pyranose form is predicted to be the most abundant. researchgate.net While specific DFT studies on the 1,3,4-tri-O-acetyl derivative are less common, the general principles apply. The acetylation of the hydroxyl groups would alter the steric and electronic properties, influencing the relative energies of the conformers. For instance, DFT calculations on glucose pentaacetate have been used to study the stability of its anomers, showing the α-anomer to be more stable than the β-anomer by approximately 2.7 kcal/mol. mdpi.com Such calculations are critical for understanding the thermodynamic stability of different chair, boat, and skew-boat conformations available to the pyranose ring. scispace.com

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules like pyranoses. Pyranose rings can theoretically exist in 38 distinct basic conformations, including 2 chairs, 6 boats, 6 skew-boats, 12 half-chairs, and 12 envelopes. scispace.com

MD simulations can model the movement of atoms over time, providing a dynamic view of the conformational equilibria. By simulating the molecule in a solvent box, these methods can account for environmental effects on conformational preference. researchgate.netub.edu For the title compound, MD simulations could be used to map the free energy landscape, identifying the most populated conformational states (e.g., ¹C₄ vs. ⁴C₁) and the pathways for interconversion between them. These simulations would also clarify the preferred orientations (rotamers) of the three acetyl groups, which are flexible side chains.

Influence of Solvent and Anomeric Effects on Pyranose Ring Conformation

The conformation of a pyranose ring in solution is a delicate balance of several factors, most notably intrinsic stereoelectronic effects and interactions with the solvent.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position, despite potential steric hindrance. scripps.eduwikipedia.org This stereoelectronic effect arises from a stabilizing hyperconjugation interaction between a lone pair of the ring oxygen and the antibonding (σ*) orbital of the C1-substituent bond. wikipedia.org For 1,3,4-tri-O-acetyl-2-deoxy-α-D-ribopyranose, the anomeric effect would favor an axial orientation of the C1-acetyl group, which would correspond to the ¹C₄ conformation. This is consistent with the solid-state structure observed for the β-anomer, where the C1-acetyl group is also axial. nih.gov

Solvent effects play a crucial role in modulating conformational equilibria. frontiersin.org Computational studies have demonstrated that the explicit inclusion of solvent molecules, particularly water, is necessary to accurately reproduce experimental conformational populations of carbohydrates. researchgate.net The solvent can disrupt intramolecular hydrogen bonds and alter the balance of forces that determine ring puckering and side-chain orientation. researchgate.netnih.gov In a polar solvent, conformations with a larger dipole moment may be stabilized. For this compound, the solvent polarity would influence the equilibrium between the ¹C₄ and ⁴C₁ chair forms and the populations of various rotamers of the acetyl groups.

Vibrational Spectroscopy for Structural Characterization (e.g., IR, Raman, VCD)

Vibrational spectroscopy techniques, including Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for obtaining structural information about carbohydrates in various states. mdpi.com

Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com VCD is exceptionally sensitive to the three-dimensional structure and absolute configuration of a molecule in solution. wikipedia.orgacs.org By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations (like DFT) for different possible conformers and stereoisomers, one can determine the absolute configuration and the predominant solution-state conformation. wikipedia.org This technique would be invaluable for confirming the absolute configuration of the title compound in solution and for studying the equilibrium between different chair and boat conformers. nih.govresearchgate.net

| Compound Name |

|---|

| 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose |

| This compound |

| 1,3,4-Tri-O-acetyl-2-deoxy-β-D-erythro-pentopyranose |

| 2-deoxy-D-ribose |

| D-glucose pentaacetate |

| Methyl α-D-galactopyranoside |

| Methyl α-D-glucopyranoside |

Role As a Key Synthetic Intermediate in Academic Research

Precursor for Deoxyribonucleoside and Modified Nucleoside Analog Synthesis

The synthesis of 2'-deoxyribonucleosides, the fundamental components of deoxyribonucleic acid (DNA), and their modified analogs is a cornerstone of therapeutic and diagnostic research. 1,3,4-Tri-O-acetyl-2-deoxy-D-ribopyranose is a crucial starting material in this field. It serves as a synthetic equivalent of 2-deoxy-D-ribose, engineered for controlled reactivity. The acetyl groups protect the hydroxyls while the anomeric acetate (B1210297) at C-1 acts as a leaving group, facilitating the crucial glycosylation reaction where the sugar moiety is attached to a nitrogenous base.

Practical synthetic routes have been developed to produce acetylated deoxy-ribose intermediates from inexpensive starting materials like D-ribose. researchgate.netnih.gov These multi-step sequences often involve protection, deoxygenation, hydrolysis, and acetylation to yield the desired precursor. researchgate.netnih.gov This precursor can then be converted into a more reactive glycosyl donor, such as a glycosyl halide, to couple with various nucleobases. researchgate.net

A significant application of acetylated 2-deoxyribose is in the synthesis of a wide range of purine (B94841) and pyrimidine (B1678525) nucleoside analogs. These synthetic compounds, which mimic natural nucleosides, are instrumental in the development of antiviral and anticancer drugs. researchgate.netresearchgate.net The general strategy involves the coupling of the carbohydrate precursor with a silylated purine or pyrimidine base, a method known as the Vorbrüggen glycosylation.

Research has demonstrated the synthesis of numerous modified nucleosides, including those with alterations in the base or sugar moiety. For example, 5'-deoxyadenosine (B1664650) and its derivatives have been successfully synthesized using acetylated 5-deoxy-D-ribofuranose. researchgate.net The coupling reactions can be directed to specific nitrogen atoms on the base, such as the N-9 position of purines or the N-1 position of pyrimidines, which is critical for biological activity. mdpi.com While base-assisted coupling can sometimes lead to a mixture of regioisomers (e.g., N-7 and N-9 substituted purines), reaction conditions can be optimized to favor the desired product. mdpi.com Furthermore, enzymatic approaches using nucleoside phosphorylases offer an alternative, one-pot method for producing various nucleoside analogs through transglycosylation reactions. nih.gov

Table 1: Examples of Nucleoside Analog Classes Synthesized Using Deoxyribose Precursors

| Nucleoside Class | Heterocyclic Base | Therapeutic Area/Application |

| Fluorinated Pyrimidines | 5-Fluorouracil | Anticancer |

| Bicyclic Furanopyrimidines | Modified Pyrimidines | Antiviral (e.g., Varicella-Zoster virus) mdpi.com |

| 5'-Deoxynucleosides | Adenine, Guanine (B1146940) | Anticancer, Antiviral researchgate.net |

| Fluorescent Nucleosides | Quinazoline (B50416), Oxophenothiazine | DNA Probes, Diagnostics nih.gov |

A primary challenge in the synthesis of 2-deoxynucleosides is controlling the stereochemistry at the anomeric carbon (C-1) to selectively form the biologically relevant β-anomer. The absence of a participating group at the C-2 position prevents neighboring group participation, which typically directs the stereochemical outcome in other glycosylation reactions. Consequently, glycosylation of 2-deoxy sugars often yields a mixture of α and β anomers. nih.govmdpi.com

To address this, chemists have developed several sophisticated methodologies:

Direct Glycosylation with Promoter Control: This approach involves activating the glycosyl donor (derived from the acetylated precursor) with a Lewis acid or promoter and reacting it with a nucleobase. The choice of solvent, promoter, and protecting groups can influence the α/β ratio. nih.govacs.org

Use of Thioglycoside Donors: 2-Deoxythioribosides have emerged as effective glycosyl donors. When activated with reagents like N-iodosuccinimide (NIS) and triflic acid (HOTf), they react with silylated nucleobases to form nucleosides with good yields and β-selectivity. The protecting groups on the sugar can be tuned to control the anomeric ratio. nih.gov

Anomeric Umpolung Strategies: In these methods, the polarity of the anomeric center is inverted. The "donor" acts as a nucleophile and the "acceptor" as an electrophile. These reactions often proceed through an SN2-like mechanism, affording products with nearly perfect selectivity. nih.govmdpi.com

Catalytic Methods: Novel catalysts, such as Jacobsen's bis-thiourea catalyst, have been developed for β-selective glycosylation reactions. mdpi.com Similarly, palladium-catalyzed activation of specific thioglycosides has been shown to proceed with inversion of configuration, allowing for the selective formation of the β-product from an α-donor. mdpi.com

Table 2: Selected Methodologies for Stereoselective 2-Deoxyglycosylation

| Method | Glycosyl Donor Type | Activator/Catalyst | Typical Selectivity |

| Vorbrüggen Glycosylation | Glycosyl Halide/Acetate | Lewis Acids (e.g., SnCl₄, TMSOTf) | Mixture of α/β, solvent dependent |

| Thioglycoside Activation | Thioglycoside | NIS / HOTf | Good β-selectivity nih.gov |

| Anomeric Alkylation | Anomeric Nucleophile | Base | High β-selectivity (SN2-like) nih.gov |

| Catalytic Glycosylation | Thioglycoside | Pd-Xantphos | Inversion of configuration mdpi.com |

Building Block for Oligosaccharide and Glycoconjugate Synthesis

The same chemical principles that make this compound a precursor for nucleosides also apply to its use as a building block for oligosaccharides and glycoconjugates. Oligosaccharides are complex carbohydrates involved in numerous biological recognition events. The synthesis of these molecules requires precise, stereocontrolled formation of glycosidic linkages between monosaccharide units. acs.org

Acetylated 2-deoxyribose can be converted into a suitable glycosyl donor, which is then reacted with a glycosyl acceptor—another sugar molecule with a free hydroxyl group. The direct synthesis of 2-deoxyglycosidic linkages can be challenging due to the aforementioned issues with stereocontrol. nih.gov However, the advanced glycosylation methods developed for nucleoside synthesis are directly applicable to oligosaccharide construction. mdpi.comacs.org For instance, glycosyl donors like 2-azido-2-deoxy sugars are valuable intermediates for synthesizing oligosaccharides containing amino sugars after reduction of the azide (B81097) group. taylorfrancis.comnih.gov By sequentially coupling different sugar units, complex oligosaccharides with defined structures and linkages can be assembled. uq.edu.au

Utilization in the Preparation of Chemical Probes for Biological Systems

Chemical probes are essential tools for interrogating biological systems and elucidating the function of biomolecules. olemiss.edu this compound is a valuable starting material for creating specialized probes based on the 2-deoxynucleoside scaffold.

A prominent example is the synthesis of fluorescent nucleoside analogs. nih.gov By coupling the deoxyribose moiety with a nucleobase that is inherently fluorescent or has been modified with a fluorescent tag, researchers can create probes that report on their local environment. For instance, nucleoside analogs incorporating extended aromatic systems like quinazoline and oxophenothiazine have been synthesized. nih.gov When incorporated into DNA strands, these fluorescent probes can be used to study DNA folding, DNA-protein interactions, and other recognition events in real-time through changes in their fluorescence properties. nih.gov

Applications in the Study of Carbohydrate-Active Enzymes and Glycosylation Mechanisms

Carbohydrate-active enzymes (CAZymes), such as glycosyltransferases and glycoside hydrolases, are responsible for the synthesis and breakdown of glycosidic bonds in nature. nih.gov Synthetic carbohydrate derivatives play a crucial role in studying the mechanisms, specificity, and inhibition of these enzymes.

Substrates and inhibitors based on 2-deoxyribose can be prepared from precursors like this compound. For example, synthesizing a specific glycoside allows researchers to test the activity of a glycoside hydrolase. The rate of cleavage of the synthetic substrate provides quantitative data on the enzyme's catalytic efficiency. researchgate.net Furthermore, modified nucleosides synthesized from this precursor can be used to study nucleoside phosphorylases, enzymes that are pivotal in nucleoside salvage pathways and have applications in biocatalytic synthesis. nih.gov By using carefully designed substrate analogs, scientists can trap enzymatic intermediates or map the active site, providing deep insights into the glycosylation and hydrolysis mechanisms that underpin much of glycobiology.

Contribution to Prebiotic Chemistry Research on Deoxyribose Derivatives

Understanding the origin of life requires explaining the formation of key biomolecules like 2-deoxyribose, the backbone of DNA, under plausible prebiotic conditions. researchgate.net While acetylated derivatives are not themselves prebiotically relevant, modern synthetic chemistry and the study of deoxyribose derivatives contribute significantly to this field of research.

Recent studies have shown that 2-deoxy-D-ribose can be formed selectively from simple interstellar building blocks like glyceraldehyde and acetaldehyde. researchgate.net These reactions can be promoted by prebiotically relevant molecules such as proteinogenic amino esters or amino nitriles, which also induce a slight enantiomeric excess of the biologically relevant D-isomer. researchgate.net Research using well-defined, synthetically produced deoxyribose derivatives helps to establish analytical standards and explore the stability and reactivity of these sugars under various simulated early-Earth conditions. This work provides a framework for evaluating the feasibility of different proposed pathways for the abiotic genesis of the essential components of DNA.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Environmentally Benign Synthetic Protocols

The synthesis of deoxy sugar esters and glycosides is undergoing a significant shift towards greener and more efficient methodologies. Traditional chemical syntheses often involve multiple protection-deprotection steps, harsh reagents, and result in significant chemical waste. Emerging research focuses on chemoenzymatic and biocatalytic approaches that offer high selectivity under mild conditions, aligning with the principles of green chemistry.

Chemoenzymatic strategies have proven particularly effective. For instance, methods have been developed that utilize lipases for highly regioselective and stereoselective acetylation or deacetylation steps. researchgate.netnih.gov A key approach involves the lipase-catalyzed stereoselective acetylation of a hemiacetal deoxy sugar ester, which allows for the resolution of diastereomeric mixtures, yielding stereochemically pure products with high efficiency. researchgate.net This enzymatic resolution is critical for producing optically active deoxy sugar derivatives. nih.gov

Table 1: Comparison of Synthetic Protocols for Deoxy Sugar Derivatives

| Feature | Traditional Chemical Synthesis | Emerging Green Protocols |

|---|---|---|

| Reagents | Often requires harsh chemicals, strong acids/bases, and toxic solvents. | Utilizes biocatalysts (e.g., lipases, oxidases), milder reagents. researchgate.netrsc.org |

| Conditions | Frequently involves extreme temperatures and pressures. | Typically ambient temperature and pressure in aqueous media. rsc.org |

| Selectivity | Can be difficult to control, often leading to isomeric mixtures. | High regio- and stereoselectivity due to enzyme specificity. researchgate.netnih.gov |

| By-products | Generates significant amounts of chemical waste and by-products. | Minimal by-product formation, biodegradable catalysts. rsc.org |

| Efficiency | Often involves multiple protection/deprotection steps, leading to lower overall yields. | Fewer steps, avoiding complex protection strategies, leading to higher yields. rsc.org |

Exploration of Novel Reactivity and Cascade Transformations

One promising area is the use of solid acid catalysts, such as heteropolyacids (HPAs), to facilitate cascade reactions for carbohydrate conversion. researchgate.net HPAs possess strong Brønsted acidity and structural versatility, making them effective for reactions like hydrolysis, dehydration, and isomerization in a single pot. researchgate.net Applying these catalysts to 2-deoxy sugar derivatives could enable direct conversion into complex chemical scaffolds.

Tandem reactions are also being developed for the synthesis of novel glycosidic structures. For example, a tandem Wittig–Michael reaction approach has been successfully implemented in flow chemistry to produce 2-(C-glycosyl)acetates from pyranoses. acs.org This method demonstrates the potential for creating stable C-glycosides, which are important mimics of natural O-glycosides, from 2-deoxy sugar precursors. Another innovative strategy involves remote control glycosylation, where a protecting group at a distant position (e.g., C-6 picoloyl) directs the stereochemical outcome at the anomeric center (C-1). researchgate.net This approach has been effective for the challenging synthesis of β-linked 2-deoxyglycosides, which are common motifs in bioactive natural products. researchgate.net

Table 2: Examples of Novel Reactivity and Cascade Transformations

| Reaction Type | Description | Potential Application for 2-Deoxy Sugars | Reference |

|---|---|---|---|

| HPA-Catalyzed Cascade | Multi-step conversions (hydrolysis, dehydration) using a solid acid catalyst. | Efficient conversion of deoxy sugar precursors to platform chemicals. | researchgate.net |

| Tandem Wittig-Michael | A sequence of Wittig olefination and intramolecular oxa-Michael addition. | Stereocontrolled synthesis of 2-(C-glycosyl)acetates. | acs.org |

| Remote Control Glycosylation | A participating protecting group at a remote position (e.g., C-6) controls anomeric stereoselectivity. | Synthesis of challenging 1,2-cis-β-2-deoxyglycosides. | researchgate.net |

| Gold-Catalyzed Glycosylation | Activation of glycosyl donors using a gold catalyst. | Formation of glycosidic bonds where the reaction proceeds through inversion of configuration. | mdpi.com |

Advanced Computational Modeling for Structure-Reactivity Prediction

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of complex glycosylation reactions. Given the difficulty in controlling stereoselectivity with 2-deoxy sugar donors, advanced computational modeling offers critical insights into reaction mechanisms and transition states.

Density Functional Theory (DFT) calculations are widely used to elucidate the factors that govern selectivity. nih.govbohrium.com Studies have used DFT to model the ionization of glycosyl donors and to understand how the choice of promoter and leaving group can dictate the formation of either α- or β-linked products. nih.gov For example, calculations can predict whether a reaction will proceed through an SN2-like mechanism by forming distinct reactive intermediates based on the activation method. nih.gov This predictive power allows chemists to rationally design experiments to achieve a desired stereochemical outcome, saving significant time and resources.

These computational models can also map the conformational changes that occur during the ionization of glycosyl donors. It has been shown that α-anomers tend to ionize smoothly, whereas β-anomers may undergo an abrupt conformational change before ionization, which influences the stereochemical result. bohrium.com By simulating these energy landscapes, researchers can better understand the subtleties of glycosylation and design more effective glycosyl donors and promoters. The ultimate goal is to develop predictive models that can accurately guide the synthesis of complex oligosaccharides containing challenging 2-deoxy sugar linkages.

Table 3: Computational Approaches in Glycosylation of 2-Deoxy Sugars

| Computational Method | Application | Key Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and stereoselectivity. | Predicts formation of distinct reactive intermediates based on promoters, supporting an SN2-like mechanism. | nih.gov |

| Transition State (TS) Mimicry | Designing inhibitors for glycosyl-processing enzymes. | Provides understanding of glycopyranosyl oxacarbenium ion formation. | bohrium.com |

| Bond Elongation Simulation | Modeling the ionization pathway of glycosyl donors. | Shows that α- and β-anomers follow different conformational paths upon ionization. | bohrium.com |

| Semiexperimental (SE) Method | Determining accurate equilibrium structures of flexible molecules. | Provides precise structural data for molecules like 2-deoxyribose, which are too large for high-level ab initio methods alone. | ebi.ac.uk |

Integration with Automated Synthesis and Flow Chemistry Technologies

The synthesis of complex carbohydrates has historically been a manual and labor-intensive process. The integration of enabling technologies like automated glycan assembly and flow chemistry is set to revolutionize the field, allowing for more rapid, efficient, and reproducible synthesis of oligosaccharides from building blocks like 1,3,4-tri-O-acetyl-2-deoxy-D-ribopyranose. nih.gov

Flow chemistry, where reactions are performed in continuous-flow reactors, offers superior control over reaction parameters such as temperature, pressure, and reaction time. nih.govscispace.combohrium.com This technology has been successfully applied to various aspects of carbohydrate chemistry, including glycosylation reactions, C-glycoside synthesis, and protecting group manipulations. acs.org For the synthesis of 2-deoxyglycosides, flow reactors can facilitate reactions that are difficult to control in batch processes, potentially improving yields and selectivity. acs.org The ability to operate at higher temperatures and pressures in a controlled manner can drive reactions to completion more efficiently. acs.org

Automated synthesis platforms, akin to those used for peptides and oligonucleotides, are also being adapted for carbohydrate chemistry. nih.govresearchgate.net These systems can perform sequential glycosylation and deprotection steps, enabling the programmable synthesis of defined oligosaccharides. nih.govamanote.com By combining a library of building blocks, including 2-deoxy sugar donors, with automated protocols, researchers can rapidly generate diverse oligosaccharide structures for biological screening. The synergy between automation, flow chemistry, and data science is paving the way toward a "self-driving lab" for glycan synthesis, which would dramatically accelerate research in glycoscience. nih.gov

Table 4: Advantages of Integrating Advanced Technologies in Deoxy-Sugar Synthesis

| Technology | Key Advantage | Relevance to this compound | Reference |

|---|---|---|---|

| Flow Chemistry | Precise control over reaction conditions; enhanced safety; improved scalability. | Enables challenging glycosylations and tandem reactions with higher yields and selectivity than batch processes. | acs.orgnih.gov |

| Automated Glycan Assembly | Rapid, programmable synthesis of oligosaccharides; high-throughput capabilities. | Allows for the efficient incorporation of 2-deoxy sugar units into complex glycans for biological studies. | nih.govresearchgate.net |

| Enzyme Immobilization | Reusability of biocatalysts; integration into flow systems; enhanced stability. | Facilitates continuous production of chiral carbohydrates and their derivatives in flow reactors. | nih.govscispace.com |

| Data Science & AI | Reaction optimization; prediction of outcomes; development of self-driving labs. | Accelerates the development of optimal synthetic routes for complex 2-deoxyglycosides. | nih.gov |

Discovery of Unconventional Applications in Glycoscience and Chemical Biology (excluding clinical applications)

Beyond their role as synthetic intermediates, derivatives of this compound are finding unconventional applications as tools to probe and manipulate biological systems. Deoxy sugars are integral components of many bioactive natural products, and their presence or specific configuration is often critical for biological function. nih.govnih.gov

One key area of research is the use of synthetic deoxy sugar oligosaccharides to understand the structure-activity relationships of natural products. For example, the anticancer activity of landomycins is highly dependent on the length of their deoxy-sugar chains. nih.gov By synthesizing various chain lengths using building blocks derived from 2-deoxy-D-ribose, researchers can probe how this structural feature impacts the biological mechanism. This process, known as glycodiversification, involves modifying the sugar components of a natural product to enhance potency or alter its biological profile. nih.gov

Furthermore, 2-deoxy sugar derivatives are being used to create molecular probes to study carbohydrate-processing enzymes. For instance, synthetic tetrasaccharides incorporating a 2-deoxy-sugar at the reducing end have been developed as probes for Bacillus 1,3–1,4-β-glucanases. nih.gov These tools are invaluable for studying enzyme mechanisms and for inhibitor screening. Deoxyribose derivatives also serve as versatile starting materials for the de novo synthesis of other complex molecules, such as enantiomerically pure polyols and the core structures of polycyclic ether natural products. biosynth.com

Table 5: Examples of Unconventional Applications in Glycoscience and Chemical Biology

| Application Area | Specific Example | Scientific Value | Reference |

|---|---|---|---|

| Natural Product Synthesis | Used as a chiral starting material for the synthesis of (-)-brevenal, a polycyclic ether. | Demonstrates the utility of simple sugars as building blocks for complex, non-carbohydrate natural products. | biosynth.com |

| Glycodiversification | Modifying the deoxy-sugar chains on landomycin natural products. | Elucidates structure-activity relationships and allows for the modulation of biological activity. | nih.govnih.gov |

| Enzyme Probes | Synthesis of a p-nitrophenyl tetrasaccharide with a 2-deoxy-sugar unit. | Used to study the mechanism and activity of carbohydrate-processing enzymes like β-glucanases. | nih.gov |

| Porphyrinoid Synthesis | Mild synthesis of optically active dipyrrolyl alkanols from pyrroles. | Provides building blocks for meso-substituted porphyrins used in materials science and as ligands. | biosynth.com |

Q & A

Q. Which theoretical frameworks guide the design of novel derivatives of this compound?

- Methodological Answer : The Curtin-Hammett principle predicts product distributions in kinetically controlled reactions, while frontier molecular orbital (FMO) theory optimizes electrophilic/nucleophilic sites for functionalization. Retrosynthetic analysis (e.g., using Synthia™ software) prioritizes routes with minimal protecting-group manipulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.